4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Description
4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C19H16N2O7 and its molecular weight is 384.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds similar to the one specified have been synthesized and characterized for their structural properties. For instance, new derivatives of 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione have been synthesized, with their structures confirmed by FT-IR and NMR spectroscopy, indicating potential for diverse chemical applications due to their conformational and structural uniqueness (Osman et al., 2011).
Biological Activity
The oxazepine and oxazepane derivatives, similar to the compound of interest, have demonstrated significant biological activity. For instance, derivatives of 1,3-oxazepine and 1,3-oxazepane have shown high antibacterial activity against both gram-positive and gram-negative bacteria, underscoring their potential as antibacterial agents (Abbas et al., 2020).
Mesomorphic Studies
Research on heterocyclic liquid crystals with 1,3-oxazepine-4,7-dione cores has revealed that these compounds possess high phase transition temperatures and exhibit nematic phase texture characteristics. This suggests their potential use in the development of liquid crystal displays or other technologies requiring materials with specific thermal and optical properties (Yeap et al., 2010).
Synthetic Applications
The synthesis of benzoxazepine-1,5-diones containing an oxadiazole unit has been explored, demonstrating the versatility of oxazepine derivatives in creating compounds with potential pharmacological activity or as intermediates in organic synthesis (Abood et al., 2021).
Properties
IUPAC Name |
4-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-11-18(23)20(19(24)13-5-3-4-6-16(13)28-11)10-15(22)12-7-8-17(27-2)14(9-12)21(25)26/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDZBWVTSXJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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